5-Chloro-2-phenyl-1,6-naphthyridine
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Overview
Description
5-Chloro-2-phenyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. . The compound’s structure consists of a naphthyridine core with a chlorine atom at the 5-position and a phenyl group at the 2-position, making it a unique and versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenyl-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-1,6-naphthyridine with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent such as toluene, with a base like potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-phenyl-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to yield dihydronaphthyridines.
Coupling Reactions: The phenyl group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include substituted naphthyridines, naphthyridine N-oxides, dihydronaphthyridines, and various coupled products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-2-phenyl-1,6-naphthyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5-Chloro-2-phenyl-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine isomer with different substitution patterns.
2,7-Naphthyridine: Known for its unique reactivity and applications in medicinal chemistry.
1,8-Naphthyridine: Studied for its biological activities and potential therapeutic applications
Uniqueness
5-Chloro-2-phenyl-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H9ClN2 |
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Molecular Weight |
240.69 g/mol |
IUPAC Name |
5-chloro-2-phenyl-1,6-naphthyridine |
InChI |
InChI=1S/C14H9ClN2/c15-14-11-6-7-12(10-4-2-1-3-5-10)17-13(11)8-9-16-14/h1-9H |
InChI Key |
FIZCCZMRHNCKGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NC=C3)Cl |
Origin of Product |
United States |
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